molecular formula C18H43N3Si B14307715 N,N',N''-Tributyl-1-hexylsilanetriamine CAS No. 111918-01-5

N,N',N''-Tributyl-1-hexylsilanetriamine

Katalognummer: B14307715
CAS-Nummer: 111918-01-5
Molekulargewicht: 329.6 g/mol
InChI-Schlüssel: KVCBAJMIFZNEFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’'-Tributyl-1-hexylsilanetriamine is a chemical compound with the molecular formula C18H43N3Si. It contains a total of 65 atoms, including 43 hydrogen atoms, 18 carbon atoms, and 3 nitrogen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of N,N’,N’'-Tributyl-1-hexylsilanetriamine involves specific synthetic routes and reaction conditions. One common method involves the reaction of tributylamine with hexyltrichlorosilane under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

N,N’,N’'-Tributyl-1-hexylsilanetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine .

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriamine oxides, while substitution reactions can produce a range of functionalized silanetriamines.

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-Tributyl-1-hexylsilanetriamine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds. In biology, it may be used in studies involving silicon-based biomolecules and their interactions with biological systems .

In medicine, the compound’s unique properties make it a potential candidate for drug development and delivery systems. Its ability to interact with biological molecules can be harnessed for targeted drug delivery and therapeutic applications. In industry, N,N’,N’'-Tributyl-1-hexylsilanetriamine is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N’,N’'-Tributyl-1-hexylsilanetriamine involves its interaction with molecular targets and pathways within biological systems. The compound can form stable complexes with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to specific effects .

The molecular targets of N,N’,N’'-Tributyl-1-hexylsilanetriamine may include proteins, nucleic acids, and other cellular components. By binding to these targets, the compound can alter their activity and contribute to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

N,N’,N’‘-Tributyl-1-hexylsilanetriamine can be compared with other similar compounds, such as other silanetriamines and silicon-containing amines. Similar compounds include N,N’,N’‘-Tributyl-1-butylsilanetriamine and N,N’,N’'-Tributyl-1-pentylsilanetriamine .

Compared to these similar compounds, N,N’,N’'-Tributyl-1-hexylsilanetriamine exhibits unique properties due to its specific molecular structure. The presence of the hexyl group in its structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

111918-01-5

Molekularformel

C18H43N3Si

Molekulargewicht

329.6 g/mol

IUPAC-Name

N-[bis(butylamino)-hexylsilyl]butan-1-amine

InChI

InChI=1S/C18H43N3Si/c1-5-9-13-14-18-22(19-15-10-6-2,20-16-11-7-3)21-17-12-8-4/h19-21H,5-18H2,1-4H3

InChI-Schlüssel

KVCBAJMIFZNEFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC[Si](NCCCC)(NCCCC)NCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.